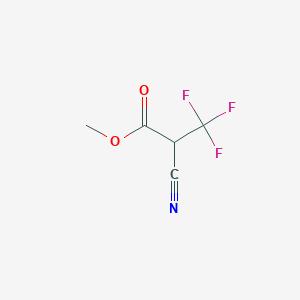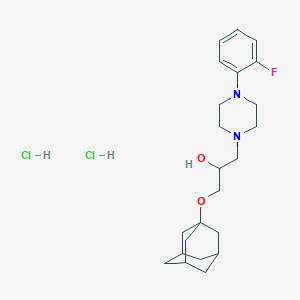
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride, commonly known as "PFEA," is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. PFEA is a white crystalline powder that is soluble in water and has a molecular weight of 248.7 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride involves the reaction of 4-fluoroacetophenone with ethylenediamine followed by acetylation with acetic anhydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.
Starting Materials
4-fluoroacetophenone, ethylenediamine, acetic anhydride, hydrochloric acid
Reaction
4-fluoroacetophenone is reacted with ethylenediamine in ethanol at reflux temperature to form N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide., The resulting product is then acetylated with acetic anhydride in the presence of pyridine to form N-(2-acetamidoethyl)-2-(4-fluorophenyl)acetamide., Finally, the product is treated with hydrochloric acid to form N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride as a white solid.
Mecanismo De Acción
The mechanism of action of PFEA is not fully understood, but it is believed to be due to its interaction with various enzymes and receptors in the body. PFEA has been shown to inhibit the activity of MAO-B, HDAC, and other enzymes, which can lead to changes in the levels of neurotransmitters and gene expression. PFEA has also been shown to modulate the activity of various receptors in the brain, including the serotonin and noradrenaline receptors.
Efectos Bioquímicos Y Fisiológicos
PFEA has been shown to have various biochemical and physiological effects in the body. In animal models, PFEA has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to anxiolytic and antidepressant effects. PFEA has also been shown to enhance cognitive function and memory in animal models. In cancer cells, PFEA has been shown to inhibit cell proliferation and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PFEA in lab experiments is its relatively low toxicity compared to other compounds. PFEA has been shown to have low acute toxicity in animal models, which makes it a relatively safe compound to work with. However, one of the limitations of using PFEA in lab experiments is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of PFEA. One direction is the development of more potent and selective inhibitors of MAO-B and HDAC. Another direction is the investigation of the potential applications of PFEA in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the potential use of PFEA as a chemotherapeutic agent for cancer treatment should be further explored.
Aplicaciones Científicas De Investigación
PFEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, PFEA has been shown to have an inhibitory effect on the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This inhibition can lead to an increase in the levels of dopamine and other neurotransmitters, which can be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
In neuroscience, PFEA has been shown to have anxiolytic and antidepressant effects in animal models. These effects are believed to be due to the modulation of the serotonergic and noradrenergic systems in the brain. PFEA has also been shown to enhance cognitive function and memory in animal models, which makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In cancer research, PFEA has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action of PFEA in cancer cells is believed to be due to the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12;/h1-4H,5-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCIXLBFALQVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)








![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)
![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
